N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}prop-2-enamide
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Overview
Description
N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}prop-2-enamide is a compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
One common synthetic route involves the cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. For example, it can bind to acetylcholine receptors, leading to the inhibition of acetylcholinesterase activity . This interaction disrupts the normal function of the receptor, resulting in various biological effects. The compound may also interact with other enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}prop-2-enamide can be compared with other oxadiazole derivatives, such as:
Tioxazafen: A broad-spectrum nematicide with similar structural features but different biological activities.
2-Isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole: Another oxadiazole derivative with applications in materials science.
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine: A compound with potential pharmaceutical applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-9(14)11-6-8-12-10(15-13-8)7-4-3-5-16-7/h2-5H,1,6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYFFMSJUMYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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